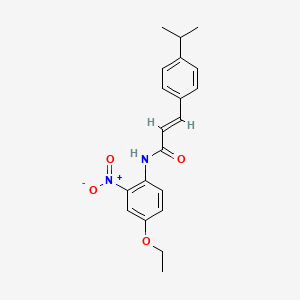

N-(4-ethoxy-2-nitrophenyl)-3-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethoxy-2-nitrophenyl)-3-(4-isopropylphenyl)acrylamide, commonly known as ENIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ENIA belongs to the class of acrylamide derivatives, which are widely used in various fields, including drug discovery, material science, and biochemistry. In

Mechanism of Action

ENIA acts as a substrate for proteases, which cleave the amide bond between the acrylamide moiety and the phenyl ring. This cleavage results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of ENIA by proteases can be used to determine the activity of proteases in biological samples.

Biochemical and Physiological Effects:

ENIA has no known biochemical or physiological effects on its own. However, its use as a fluorescent probe for the detection of protease activity can have significant implications in the field of drug discovery and disease diagnosis. Proteases play a crucial role in various pathological processes, including cancer progression, inflammation, and viral infections. The ability to detect protease activity using ENIA can aid in the development of protease inhibitors and the diagnosis of diseases associated with abnormal protease activity.

Advantages and Limitations for Lab Experiments

ENIA has several advantages as a fluorescent probe for the detection of protease activity. It is highly sensitive, specific, and easy to use. It can be used to detect protease activity in various biological samples, including cells, tissues, and bodily fluids. However, ENIA has some limitations. It is not suitable for the detection of proteases that cleave at non-amide bonds. It can also be affected by environmental factors, such as pH and temperature, which can affect its fluorescence properties.

Future Directions

ENIA has significant potential for future research in various fields, including drug discovery, material science, and biochemistry. Some of the future directions for ENIA research include:

1. Development of protease inhibitors: ENIA can be used to screen for protease inhibitors, which can be used as potential drugs for the treatment of diseases associated with abnormal protease activity.

2. Study of protease activity in disease: ENIA can be used to study the activity of proteases in various diseases, including cancer, inflammation, and viral infections.

3. Development of new fluorescent probes: ENIA can serve as a template for the development of new fluorescent probes for the detection of other enzymes and biomolecules.

4. Optimization of ENIA synthesis: The synthesis of ENIA can be optimized to improve its yield, purity, and scalability for industrial applications.

Conclusion:

ENIA is a valuable tool in scientific research due to its unique properties as a fluorescent probe for the detection of protease activity. Its use can aid in the development of protease inhibitors and the diagnosis of diseases associated with abnormal protease activity. Further research on ENIA can lead to the development of new drugs, biomarkers, and diagnostic tools for various diseases.

Synthesis Methods

ENIA can be synthesized using a three-step process. The first step involves the synthesis of 4-ethoxy-2-nitroaniline, which is prepared by reacting 4-nitroaniline with ethyl iodide in the presence of a base. The second step involves the synthesis of 4-isopropylphenylacetic acid, which is prepared by reacting 4-isopropylbenzaldehyde with malonic acid in the presence of a base. The final step involves the reaction of 4-ethoxy-2-nitroaniline and 4-isopropylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form ENIA.

Scientific Research Applications

ENIA has been widely used in scientific research as a fluorescent probe for the detection of protease activity. Proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and cancer progression. ENIA can be cleaved by proteases, resulting in the release of a fluorescent molecule that can be detected using fluorescence spectroscopy. This property of ENIA makes it a valuable tool for the screening of protease inhibitors and the study of protease activity in biological samples.

properties

IUPAC Name |

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-26-17-10-11-18(19(13-17)22(24)25)21-20(23)12-7-15-5-8-16(9-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,21,23)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAURVKBLDGWGD-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)

![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5293348.png)

![N-(tert-butyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5293356.png)

![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)

![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)